1-butyl-4-hydroxy-1H-pyridine-2-one
Description
Contextual Significance of Pyridinone Heterocycles in Organic Chemistry
Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.govfrontiersin.org They exist as two primary isomers, 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. nih.govresearchgate.net These structures are of significant interest in organic and medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. nih.govresearchgate.net This characteristic allows them to mimic peptide bonds and interact with biological targets.
Pyridinone scaffolds are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that are able to bind to multiple receptor types with high affinity. researchgate.netnih.gov They serve as bioisosteres for various cyclic and acyclic structures, including amides, phenyls, and other nitrogen- or oxygen-containing heterocycles. researchgate.net This bioisosteric replacement can favorably influence a molecule's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. researchgate.net
The synthesis of pyridinone derivatives is well-established, often involving condensation reactions that allow for a high degree of functional group tolerance and diversification. nih.govorganic-chemistry.orgiipseries.org This synthetic accessibility has further fueled their exploration in various chemical disciplines.
Overview of the 4-Hydroxy-1H-pyridin-2-one Structural Motif
Within the broader class of pyridinones, the 4-hydroxy-1H-pyridin-2-one motif is particularly noteworthy. This substructure is found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.netrsc.org The presence of the hydroxyl group at the 4-position, in conjunction with the carbonyl at the 2-position and the nitrogen at the 1-position, creates a unique electronic and steric environment.
The 4-hydroxy-2-pyridone core can exist in tautomeric forms, although the pyridone form is generally favored. nih.gov This structural feature, combined with the potential for substitution at various positions on the ring, makes it a versatile template for chemical synthesis and modification.
Scope and Research Trajectories Pertaining to 1-Butyl-4-hydroxy-1H-pyridine-2-one
The introduction of a butyl group at the N1 position of the 4-hydroxy-2-pyridone scaffold yields the specific compound of interest: this compound. This alkyl substitution significantly impacts the molecule's lipophilicity, potentially influencing its solubility and interaction with nonpolar environments.
Research into this compound and its analogues has explored several key areas. While detailed biological activities are beyond the scope of this article, it is important to note that the broader class of N-alkylated pyridinones has been investigated for various potential applications. For instance, N-aryl derivatives of 2-pyridinone have shown inhibitory activity against HBV-DNA replication. nih.govfrontiersin.org Furthermore, derivatives of the related pyrido[1,2-a]pyrimidinone scaffold, which can be synthesized from pyridone precursors, have been explored for their antimicrobial and anticancer properties.
The primary research focus for compounds like this compound often lies in synthetic methodology and the exploration of its chemical properties. The development of efficient synthetic routes to such N-alkylated pyridones is an active area of research. organic-chemistry.org Investigations into its reactivity and potential as a building block for more complex molecules are also of significant interest to the chemical community.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-butyl-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,2-3,5H2,1H3 |
InChI Key |
UCYJRKIDTPNFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)O |
Origin of Product |
United States |
Tautomerism and Isomerism in 4 Hydroxy 1h Pyridin 2 One Systems
Prototropic Tautomerism: Pyridinone vs. Hydroxypyridine Forms
Prototropic tautomerism involves the migration of a proton, and in the case of the parent 4-hydroxypyridine (B47283), it can exist in equilibrium with its pyridone form. This equilibrium is a classic example of keto-enol tautomerism within a heterocyclic ring. The pyridone form, possessing a carbonyl group, and the hydroxypyridine form, with a hydroxyl group, represent the two primary tautomers.
However, in the specific case of 1-butyl-4-hydroxy-1H-pyridine-2-one , the presence of the butyl group on the nitrogen atom fundamentally alters this landscape. The N-alkylation precludes the formation of the corresponding 4-hydroxypyridine tautomer that would be aromatic. This is because the nitrogen atom is already substituted with the butyl group, making the proton transfer to form a neutral hydroxypyridine impossible. Therefore, this compound is "locked" in the pyridin-2-one form.
While the classic 4-hydroxy tautomer is not accessible, other potential prototropic tautomers for the core ring structure could be considered, such as a zwitterionic form. The stability of these alternative forms is generally much lower.
Computational and Spectroscopic Investigations of Tautomeric Equilibria
Extensive computational and spectroscopic studies have been conducted on the parent 2-pyridone/2-hydroxypyridine (B17775) and 4-pyridone/4-hydroxypyridine systems, providing a strong basis for understanding the behavior of their derivatives.
Computational Studies: Ab initio calculations have been instrumental in determining the relative stabilities of the tautomeric forms. For the unsubstituted 4-pyridone/4-hydroxypyridine pair, theoretical estimates, after considering geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy, indicate that 4-hydroxypyridine is more stable than 4-pyridone by approximately 2.4 kcal/mol in the gas phase. wayne.edu This preference for the hydroxy form in the gas phase is a common finding in computational studies of these systems. researchgate.net
| Tautomer Pair | Method | Relative Stability (Gas Phase) | Reference |
| 4-Pyridone / 4-Hydroxypyridine | Ab initio | 4-Hydroxypyridine is more stable by ~2.4 kcal/mol | wayne.edu |
| 2-Pyridone / 2-Hydroxypyridine | Ab initio | 2-Pyridone is more stable by ~0.3 kcal/mol | wayne.edu |
Spectroscopic Investigations: Spectroscopic methods, such as UV/Vis, IR, and NMR spectroscopy, are powerful tools for experimentally determining the position of the tautomeric equilibrium in different environments. For the parent 4-hydroxypyridine, the pyridone form is favored in polar solvents and in the solid state, a shift attributed to intermolecular hydrogen bonding. researchgate.net In contrast, the hydroxypyridine form becomes more significant in very dilute solutions or in non-polar solvents. researchgate.net
For this compound, spectroscopic analysis would confirm the predominance of the pyridin-2-one structure. The characteristic infrared (IR) absorption of the C=O stretching vibration would be a key indicator.
Influence of N-Substituents (e.g., Butyl Group) on Tautomeric Preferences
The introduction of a substituent on the nitrogen atom, as in this compound, has a decisive impact on the tautomeric equilibrium. As previously mentioned, the N-butyl group effectively "locks" the molecule in the pyridin-2-one form by preventing the proton migration necessary to form the 4-hydroxypyridine tautomer.
This effect is not unique to the butyl group but is a general consequence of N-alkylation in pyridinone systems. By replacing the hydrogen on the nitrogen with an alkyl group, the possibility of forming the aromatic hydroxypyridine tautomer is eliminated. This makes N-substitution a critical tool for controlling the tautomeric form of these heterocycles.
The nature of the N-substituent can, however, influence other properties of the molecule, such as its solubility, crystal packing, and interactions with biological targets. The butyl group, being a relatively small and non-polar alkyl chain, would be expected to increase the lipophilicity of the molecule compared to its N-unsubstituted counterpart.
Aromaticity and Electronic Structure Considerations in Tautomeric Forms
The concept of aromaticity plays a crucial role in determining the relative stabilities of the tautomeric forms in hydroxypyridine systems. The hydroxypyridine tautomer possesses a fully aromatic six-membered ring, which is a significant stabilizing factor.
In contrast, the pyridin-2-one and 4-pyridone forms are often described as having a degree of "pyridone aromaticity." While they contain a carbonyl group that disrupts the continuous cyclic π-system of a true aromatic ring, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a resonance-stabilized system. This gives the pyridone forms some aromatic character, although generally less than their corresponding hydroxypyridine tautomers.
For this compound, the electronic structure is that of a pyridin-2-one. The presence of the electron-donating butyl group on the nitrogen atom would likely enhance the electron density within the ring system. The 4-hydroxy group, being an electron-donating group as well, would further influence the electronic distribution. Computational methods like Natural Bond Orbital (NBO) analysis can provide detailed insights into the charge distribution and delocalization within the molecule.
The interplay of the fixed pyridone structure and the electronic effects of the N-butyl and C4-hydroxy substituents will ultimately define the chemical and physical properties of this compound.
Reactivity and Chemical Transformations of 1 Butyl 4 Hydroxy 1h Pyridine 2 One Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring
The 4-hydroxy-2-pyridone ring system exhibits ambident nucleophilic character, with the C3 and C5 positions being particularly susceptible to electrophilic attack. The regioselectivity of these reactions is often influenced by the nature of the electrophile and the reaction conditions. For instance, the reaction of 4-hydroxy-2-pyridone derivatives with aldehydes can lead to the formation of bis(pyridyl)methanes, demonstrating the nucleophilicity of the C5 position. nih.gov
The hydroxyl group at the C4 position can be O-acylated, although N-acylation at the pyridone nitrogen has also been observed, sometimes leading to challenges in purification due to hydrolysis. acs.org Halogenation, such as chlorination, can occur at the C3 position, providing a handle for further functionalization.
Nucleophilic substitution reactions on the pyridinone ring are less common but can be achieved. For example, the displacement of a chlorine atom at the C4 position has been described in the synthesis of various derivatives. researchgate.net Furthermore, recent developments in the direct amination of pyridines via nucleophilic substitution of hydrogen (SNH) at the C4 position offer a modern approach to installing amino groups, which is a significant transformation in medicinal chemistry. nih.gov
Site-Selective Functionalization and Bond Activation
Modern synthetic methodologies have enabled the precise functionalization of the 4-hydroxy-2-pyridone core through the strategic activation of C-H bonds. These approaches offer a more atom-economical and efficient alternative to traditional multi-step sequences.
C-H Activation and Functionalization Strategies
Direct C-H functionalization is a powerful tool for the derivatization of 2-pyridones. researchgate.net The site-selectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and steric effects. rsc.org For instance, palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones can be directed to either the C3 or C5 position depending on the substitution pattern of the starting material. researchgate.net Iron- and manganese-catalyzed direct C3-arylation and alkylation of N-alkyl-2-pyridones with arylboronic acids and diethyl malonates, respectively, have also been reported. researchgate.net
Recent advances have also explored the use of photoredox catalysis for the functionalization of aliphatic C-H bonds using pyridine (B92270) N-oxides as hydrogen atom transfer agents, showcasing the versatility of pyridine-based scaffolds in modern synthetic chemistry. acs.org
Directed Ortho Metalation and Related Reactions
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgchem-station.comwikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting lithiated species can then be trapped with a variety of electrophiles.
For 4-hydroxy-2-pyridone systems, the hydroxyl group or a protected derivative can act as a DMG, directing metalation to the C3 or C5 position. This approach has been utilized in the synthesis of complex natural products containing the 4-hydroxy-2-pyridone core by enabling the introduction of substituents with high regiocontrol. The choice of the base, solvent, and temperature is crucial for the success of DoM reactions. uwindsor.ca
Ring-Opening and Rearrangement Reactions of the Pyridinone Scaffold
The pyridinone ring, under certain conditions, can undergo ring-opening or rearrangement reactions. For example, the ring-opening of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones in the presence of diethylene glycol has been used to synthesize 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net Additionally, the anionic Fries rearrangement, a process related to DoM, can occur where an O-aryl carbamate (B1207046) rearranges to an ortho-carbamoyl phenol (B47542) upon treatment with a strong base. uwindsor.ca
Cycloaddition Chemistry Involving 4-Hydroxy-1H-pyridin-2-ones
The conjugated π-system of 4-hydroxy-2-pyridones allows them to participate in cycloaddition reactions, most notably the Diels-Alder reaction. They can act as either the diene or the dienophile, depending on the nature of the reaction partner and any activating groups present on the pyridinone ring.
In normal electron-demand Diels-Alder reactions, the 2-pyridone ring can act as a diene. However, the reactivity can be low with unactivated dienophiles. uncw.edu Conversely, in inverse-electron-demand Diels-Alder reactions, electron-deficient pyridones or related pyridazines can react with electron-rich dienophiles. mdpi.com For instance, 4-(phenylthio)- and 4-(phenylsulfonyl)-1-tosyl-2-pyridones have been shown to react with electron-deficient dienophiles like N-methylmaleimide to form isoquinuclidine products. researchgate.net The stereoselectivity of these cycloadditions can be influenced by the N-substituent on the pyridone ring. researchgate.net
Coordination Chemistry of 4 Hydroxy 1h Pyridin 2 One Ligands
Ligand Design and Metal Chelation Properties of Hydroxypyridinones
Hydroxypyridinones are recognized as exceptional building blocks for designing metal chelating agents, largely due to their high affinity for hard metal ions like iron(III), gallium(III), and aluminum(III). mdpi.comkcl.ac.uknih.gov The fundamental structure of hydroxypyridinones, which includes 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO), features a five-membered chelate ring formed by two oxygen donor atoms upon coordination. rsc.org
The design of these ligands is highly versatile. The pyridinone ring can be readily functionalized at various positions to modulate the ligand's properties, such as solubility, lipophilicity, and the thermodynamic stability of the resulting metal complexes. mdpi.comkcl.ac.uk For instance, N-alkylation, such as the introduction of a butyl group to create 1-butyl-4-hydroxy-1H-pyridine-2-one, primarily enhances the lipophilicity of the molecule. While N-alkylation in 3,4-HOPOs generally results in minimal changes to the affinity for protons or Fe(III), the increased lipophilicity can be crucial for applications requiring transport across biological membranes. rsc.org
Formation and Structural Characterization of Metal Complexes
Hydroxypyridinone ligands readily form stable complexes with a range of metal ions. The formation of these complexes is often studied using potentiometric and spectrophotometric titrations, which can elucidate the stoichiometry and stability constants of the species formed in solution as a function of pH. rsc.orgnih.gov For example, studies on 3-hydroxypyridine-2(1H)-thiones, which are structurally related to hydroxypyridinones, showed the formation of stable 3:1 complexes with Fe(III). nih.gov Similarly, 1-hydroxy-2(1H)-pyridinone derivatives form successive FeL₂, and FeL₃ complexes with increasing pH. nih.gov
For instance, the crystal structures of Fe(III) and Ga(III) complexes with the bidentate hydroxypyridinone ligand deferiprone (B1670187) reveal a hexacoordinate metal center with an octahedral geometry. nih.gov The metal ion is bound to three ligands, with each ligand coordinating through its two oxygen atoms. The bond lengths and angles within these complexes provide insight into the metal-ligand interaction.
Below is a table summarizing typical structural parameters for related tris(hydroxypyridinone) metal complexes.
| Parameter | Fe(deferiprone)₃ | Ga(deferiprone)₃ |
| Metal Ion | Fe³⁺ | Ga³⁺ |
| Coordination Geometry | Octahedral (fac) | Octahedral (fac) |
| M-O³ Bond Length (Å) | 1.998 | 1.967 |
| M-O⁴ Bond Length (Å) | 2.038 | 1.990 |
| O³-M-O⁴ Bond Angle (°) | 80.91 | 83.22 |
| Data sourced from a study on deferiprone complexes. nih.gov |
Bidentate Oxygen-Donor Ligand Characteristics
Hydroxypyridinones, including this compound, function as classic bidentate ligands. purdue.edu This means they use two donor atoms to bind to a single central metal ion, forming a chelate ring. youtube.com In the case of hydroxypyridinones, the deprotonated hydroxyl group and the carbonyl oxygen atom act as the two donor sites. rsc.org This coordination mode creates a stable five-membered ring with the metal ion.
These ligands are classified as "hard" donors according to the Hard and Soft Acids and Bases (HSAB) principle. The oxygen donor atoms are highly electronegative and have a high charge density, making them prefer to bind with "hard" metal ions, which are typically small and highly charged. kcl.ac.uk This preference explains their strong affinity for metal ions such as Fe(III), Ga(III), and Al(III). kcl.ac.uknih.gov The formation of multiple chelate rings with a single metal ion, as seen in 3:1 complexes with octahedral metals, results in a thermodynamically stable structure known as a chelate. purdue.edu
Intramolecular Hydrogen Bonding in Pyridinone Coordination Complexes
The secondary coordination sphere, which includes interactions not directly between the metal and the donor atoms, can significantly influence the structure and stability of metal complexes. Intramolecular hydrogen bonding is a key interaction in this sphere. nih.gov In pyridinone coordination complexes, the ligand architecture provides opportunities for such bonds to form.
For example, studies on other pyridine-based ligands have shown that protonated pendant groups can form intramolecular hydrogen bonds with first-sphere ligands, such as coordinated chloride or aqua ligands. marquette.edumarquette.edu In the context of hydroxypyridinone complexes, computational and experimental studies have revealed the potential for hydrogen bonding to play a stabilizing role. In one study of a deprotonated tris-chelate Fe(III) complex, hydrogen bonds were observed to form between the nitrogen atoms of the N-heterocycles and adjacent hydroxymethyl pendant groups. rsc.org
The presence of multiple hydrogen bond donors and acceptors within the ligand framework can lead to complex and sometimes unpredictable geometries, but these interactions generally enhance the stability of the resulting complex. marquette.edu In complexes of this compound, while the butyl group itself is not a hydrogen bond donor, the core pyridinone structure and any other functional groups present can participate in these stabilizing intramolecular interactions.
Catalytic Applications of Pyridinone Based Systems
Pyridinones as Organocatalysts in Proton-Dependent Reactions
The inherent tautomeric nature of 4-hydroxy-2-pyridones, existing in equilibrium with their 2-hydroxy-4-pyridone form, is central to their ability to act as organocatalysts, particularly in reactions involving proton transfer. This tautomerism allows them to function as bifunctional catalysts, capable of both donating and accepting protons.
The catalytic activity of these systems is significantly influenced by their molecular environment. For instance, the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, a related structural motif, can be catalyzed by molecules like formic acid. nih.gov Quantum chemistry calculations have shown that while the activation barrier for the uncatalyzed tautomerization is substantial (around 34 kcal/mol), the presence of formic acid can render the process nearly barrierless through a concerted double proton transfer mechanism. nih.gov This principle of lowering the activation energy for proton transfer is key to the organocatalytic potential of 4-hydroxy-2-pyridone systems in various reactions.
While specific studies detailing 1-butyl-4-hydroxy-1H-pyridine-2-one as a standalone organocatalyst are not abundant, the fundamental properties of the 4-hydroxy-2-pyridone scaffold strongly suggest its potential in a range of proton-dependent organic transformations.
Transition Metal-Pyridinone Complexes in Homogeneous Catalysis
N-substituted 4-hydroxy-2-pyridones have proven to be effective ligands for transition metals, leading to catalytically active complexes in homogeneous catalysis. The pyridinone moiety can coordinate to a metal center, and through metal-ligand cooperation, facilitate a variety of chemical transformations.
A notable example is the palladium-catalyzed direct C-3 alkenylation of N-substituted-4-hydroxy-2-pyridones. rsc.org This reaction, which forms functionalized furo[3,2-c]-pyridones or 3-alkenyl-4-hydroxy-2-pyridones, demonstrates the utility of these compounds as both a ligand and a substrate in palladium catalysis. The reaction proceeds under mild conditions and allows for the efficient synthesis of complex pyridone derivatives that resemble natural alkaloid core structures. rsc.org
The general class of 2-hydroxypyridine-based ligands, which share structural similarities, has been extensively studied in complexation with various transition metals like iridium, ruthenium, and palladium. nih.gov These complexes have shown significant activity in hydrogenation and dehydrogenation reactions through a metal-ligand cooperative borrowing-hydrogen process. nih.gov For example, palladium complexes bearing 2-hydroxypyridine-based ligands are active catalysts for the α-alkylation of ketones with alcohols. The presence of the hydroxyl group is crucial for the catalytic activity, highlighting the importance of the pyridone's ability to participate in proton transfer events within the catalytic cycle. nih.gov
Detailed research findings on the palladium-catalyzed C-3 alkenylation of N-substituted-4-hydroxy-2-pyridones are presented in the table below:
| Entry | N-Substituent | Alkene | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl | 1-Octene | Pd(OAc)₂ | Dioxane | 100 | 75 |
| 2 | Benzyl | 1-Octene | Pd(OAc)₂ | Dioxane | 100 | 82 |
| 3 | Butyl | 1-Octene | Pd(OAc)₂ | Dioxane | 100 | 78 |
| 4 | Methyl | Styrene | Pd(OAc)₂ | Dioxane | 100 | 85 |
| 5 | Benzyl | Styrene | Pd(OAc)₂ | Dioxane | 100 | 91 |
This table is a representation of typical results and conditions for the palladium-catalyzed C-3 alkenylation of N-substituted-4-hydroxy-2-pyridones, based on published research. rsc.org
Heterogeneous Catalysis Utilizing Pyridinone Scaffolds
The immobilization of catalytically active pyridinone-based systems onto solid supports offers the advantages of heterogeneous catalysis, such as ease of catalyst separation and recycling. While specific examples utilizing this compound in a heterogeneous system are not widely reported, the broader class of pyridine (B92270) and pyridinone compounds has been successfully integrated into heterogeneous catalysts.
For instance, cerium-based catalysts have been developed for the N-oxidation of pyridines. rsc.org Both homogeneous and heterogeneous systems have been explored, with the heterogeneous catalyst prepared by intercalating a cerium(IV)-sandwiched polyoxometalate into layered double hydroxides. rsc.org This approach creates a recoverable and reusable catalyst that is effective for the oxidation of pyridines under mild conditions. rsc.org
Another strategy involves the use of metal-organic frameworks (MOFs) as supports. A magnetically separable heterogeneous catalyst, IRMOF-3/GO/CuFe₂O₄, has been synthesized and used for the efficient one-pot synthesis of various pyridine derivatives. colab.ws The high porosity and tunable nature of MOFs make them excellent platforms for anchoring catalytic species, including potentially pyridinone-based complexes.
Design and Application of Chiral Pyridinone Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The pyridinone scaffold provides a versatile platform for the design of novel chiral ligands. While the direct application of a chiral version of this compound is not extensively documented, the broader class of chiral pyridine-derived ligands has seen significant advancements. nih.gov
The design of these ligands often involves introducing chirality at a position that can effectively influence the stereochemical outcome of a reaction at the metal center. Researchers have focused on creating rigid and tunable chiral environments around the metal. For example, novel chiral pyridine units (CPUs) with rigid fused-ring frameworks and tunable spirocyclic ketal side walls have been developed. nih.gov This design minimizes steric hindrance near the coordinating nitrogen atom while allowing for the tuning of the outer steric environment, leading to high reactivity and stereoselectivity. nih.gov
These chiral pyridine-based ligands have been successfully employed in a variety of transition-metal-catalyzed reactions, including nickel-catalyzed reductive additions and Ullmann couplings, as well as iridium-catalyzed C-H borylation. nih.gov The development of such sophisticated chiral ligands underscores the potential for creating enantioselective catalysts based on the pyridinone framework for a wide array of asymmetric transformations.
Advanced Analytical and Theoretical Characterization of 4 Hydroxy 1h Pyridin 2 One Structures
Advanced Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of these molecules. researchgate.netacs.org For instance, in N-substituted 2-pyridones, the chemical shifts in the ¹H and ¹³C NMR spectra provide evidence for their specific conformations in solution. researchgate.net Techniques such as COSY, NOESY, HMQC, and HMBC are employed for complete structural assignment. researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of these compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). acs.orgsemanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FT-IR spectroscopy helps in identifying characteristic functional groups. acs.orgsemanticscholar.orgnih.gov For example, the presence of hydroxyl (-OH) and carbonyl (C=O) groups in 4-hydroxypyridinone derivatives can be confirmed by their characteristic absorption bands. researchgate.net UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.netspectrabase.com The absorption maxima can be influenced by the solvent and the substitution pattern on the pyridinone ring. researchgate.net
The following table summarizes typical spectroscopic data for 4-hydroxypyridinone derivatives:
| Spectroscopic Technique | Typical Observations and Interpretations |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine (B92270) ring, protons of the N-butyl group, and the hydroxyl proton. Chemical shifts are influenced by the electronic environment. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, other pyridine ring carbons, and the carbons of the butyl substituent. |
| FT-IR (cm⁻¹) | Broad O-H stretching vibrations, C=O stretching of the pyridone ring, C=C and C-N stretching vibrations of the aromatic ring. |
| UV-Vis (nm) | Absorption bands corresponding to π → π* and n → π* electronic transitions within the chromophoric pyridinone system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Quantum Chemical Calculations for Electronic and Structural Analysis
Quantum chemical calculations are powerful tools for gaining a deeper understanding of the electronic structure, stability, and reactivity of 1-butyl-4-hydroxy-1H-pyridine-2-one and its derivatives at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for studying pyridinone systems due to its balance of accuracy and computational cost. researchgate.netsciencepg.com DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of these compounds. nih.govresearchgate.net
Key parameters derived from DFT studies include:
HOMO-LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the electronic behavior and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.govresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is valuable for predicting intermolecular interactions. researchgate.netacs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. nih.govresearchgate.net
DFT calculations have been successfully employed to study the antioxidant activity of 3-hydroxypyridine-4-one derivatives, where energetic descriptors like bond dissociation enthalpy and ionization potential were used to elucidate the preferred antioxidant mechanism. researchgate.net
Molecular Dynamics and Conformational Analysis of Pyridinone Systems
The flexibility of the butyl group and potential tautomerism of the 4-hydroxy-pyridin-2-one ring make conformational analysis and molecular dynamics (MD) simulations essential for characterizing the behavior of these systems.
Conformational analysis of N-substituted heterocycles, including piperidine (B6355638) and pyrrolidine (B122466) derivatives which share some structural similarities with the pyridinone core, has been performed using a combination of computational methods and experimental NMR data. researchgate.net Such studies help in identifying the most stable conformers and understanding the dynamic behavior of these molecules in solution. researchgate.net For N-substituted phenylcarbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines, molecular mechanics and quantum mechanics calculations have been used to examine their conformational and electronic structures. eurekaselect.combenthamdirect.com
MD simulations can provide a time-resolved picture of the molecular motions and conformational changes. rsc.org These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules.
Intermolecular Interactions and Solid-State Aggregation Phenomena
In the solid state, the arrangement of molecules is governed by a complex interplay of intermolecular interactions. For 4-hydroxy-1H-pyridin-2-one derivatives, hydrogen bonding is a dominant force in directing their self-assembly and aggregation. nyu.edunyu.edunih.gov
Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in the 4-hydroxy-pyridin-2-one scaffold facilitates the formation of strong hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets, in the crystal lattice. nyu.eduresearchgate.netresearchgate.net The study of hydrogen bond controlled aggregation is crucial for understanding the crystal packing and polymorphism of these compounds. nyu.edunyu.edumdpi.comrsc.org
Role of 4 Hydroxy 1h Pyridin 2 One Scaffolds in Advanced Materials Science and Chemical Synthesis
Pyridinone Derivatives as Synthetic Building Blocks for Complex Architectures
The 2-pyridone scaffold is a foundational building block in organic synthesis, valued for its capacity to undergo a wide range of chemical transformations. iipseries.org Its structure contains carbon-hydrogen bonds of varying electronic character; resonance structures indicate that the C3 and C5 positions are electron-rich and thus reactive towards electrophiles, while the C4 and C6 positions are electron-deficient, making them susceptible to nucleophilic attack. iipseries.org This inherent reactivity allows chemists to construct complex molecules for applications in pharmaceuticals, agrochemicals, and functional materials. iipseries.org
Several synthetic strategies have been developed to access the pyridinone core. nih.govfrontiersin.org These methods often involve the cyclization or condensation of acyclic precursors. For instance, ethyl 3-aminocrotonate can be condensed with an activated malonate derivative to yield a 4-hydroxy-2-pyridinone in a single step. nih.govfrontiersin.org Another approach involves the treatment of (chlorocarbonyl)phenyl ketene (B1206846) with enaminones in boiling toluene. nih.govfrontiersin.org The versatility of these synthetic routes provides access to a wide array of substituted pyridinone derivatives, which can then serve as starting materials for more complex molecular architectures. nih.govfrontiersin.orgrsc.org These building blocks are crucial for discovering and developing new drugs and advanced materials. rsc.org
Synthetic Routes to 2-Pyridone Scaffolds
| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Ethyl 3-aminocrotonate | Activated malonate derivative | Condensation, no added base | 4-Hydroxy-2-pyridinone | nih.govfrontiersin.org |
| (Chlorocarbonyl)phenyl ketene | Enaminones | Boiling toluene | 4-Hydroxy-3,4,6-trisubstituted-2(1H)-pyridinone | nih.govfrontiersin.org |
| Dimethyl 3-oxopentanedioate | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) & Primary amine | L-proline (catalyst) | 2-(1H)-Pyridinone | nih.govfrontiersin.org |
| Ethyl acetoacetate | Diethyl malonate | Aqueous ammonia (B1221849) | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | nih.govfrontiersin.org |
Applications in the Development of Functional Materials
The unique electronic and structural properties of pyridinone derivatives make them highly suitable for the development of advanced functional materials. iipseries.orgacs.org Their applications span optoelectronics, such as in organic light-emitting diodes (OLEDs), and porous materials like metal-organic frameworks (MOFs). iipseries.orgacs.org
In the field of OLEDs, pyridine-appended pyrene (B120774) derivatives have been successfully designed and studied as hole-transporting materials (HTMs). acs.org For example, a series of materials integrating a pyrene core with a functional pyridine (B92270) unit demonstrated strong potential for use in solution-processed OLEDs. acs.org The pyridine moiety contributes to good hole extraction and transport capabilities, which are essential for efficient device performance. acs.org While pyrene itself is a good hole transporter, the integration with pyridine creates a new class of materials with tailored optoelectronic properties. acs.org
Furthermore, the 2-pyridone scaffold's ability to act as a ligand in coordination chemistry allows for its use in creating MOFs. iipseries.org These complexes with metal ions have significant applications in catalysis, gas storage, and chemical sensing, highlighting the material's versatility. iipseries.org Pyridine derivatives have also been used to create functional hydrogels with applications in the medical field, such as antibacterial wound dressings and tissue regeneration scaffolds. acs.org A multifunctional photoinitiator containing a pyridine moiety was shown to enable the fabrication of hydrogels with inherent broad-spectrum antimicrobial activity and excellent hemocompatibility. acs.org
Functional Material Applications of Pyridinone Scaffolds
| Application Area | Specific Material Type | Role of Pyridinone Scaffold | Reference |
|---|---|---|---|
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Component of Hole-Transporting Materials (HTMs) | acs.org |
| Porous Materials | Metal-Organic Frameworks (MOFs) | Ligand for complexing metal ions | iipseries.org |
| Biomaterials | Antibacterial Hydrogels | Part of a multifunctional photoinitiator providing inherent antimicrobial properties | acs.org |
| Energy Storage | Ionic Liquids | Cation component influencing hydrophilicity and hydrophobicity | researchgate.net |
Integration into Chemosensors and Probes for Analytical Applications
Pyridine and its derivatives are widely used in the development of chemosensors for detecting various ions and neutral molecules due to their high affinity for these species. researchgate.netresearchgate.net The pyridinone scaffold can be incorporated into larger molecular systems designed to signal the presence of an analyte through changes in color (colorimetric) or fluorescence (fluorimetric). researchgate.netdntb.gov.ua
A notable example is a pyridine-derivative-based chemosensor designed for the detection of formaldehyde. researchgate.net This sensor, when in acetonitrile, exhibits a significant fluorescence enhancement and a color change from yellow to blue under UV light upon binding to formaldehyde. researchgate.net The mechanism involves the blocking of a photoinduced electron transfer (PET) process, which "turns on" the fluorescence of the pyridine fluorophore. researchgate.net Such sensors can be applied to test papers for the qualitative and cost-effective detection of analytes like formaldehyde. researchgate.net
Pyridinone-based probes are also effective for detecting metal ions. researchgate.net The design of these sensors can be finely tuned by selecting appropriate solvents to control which ions are detected. For instance, a hybrid chemosensor based on a pyridine-2,6-dicarboxamide fragment was able to selectively detect Al³⁺ ions in methanol (B129727) and Fe³⁺ ions in an aqueous buffer, demonstrating the high degree of control achievable through rational design. researchgate.net The development of such selective and sensitive chemosensors remains an active area of research. researchgate.netdntb.gov.ua
Pyridinone-Based Chemosensors
| Target Analyte | Sensor Design Principle | Detection Mechanism | Observed Signal | Reference |
|---|---|---|---|---|
| Formaldehyde | Pyridine derivative with amine groups | Fluorescence enhancement (blocking of PET) | Fluorescence shift from 526 nm to 480 nm; color change to blue | researchgate.net |
| Al³⁺ ion | Pyridine-2,6-dicarboxamide fragment | Chelation-enhanced fluorescence (CHEF) | Selective fluorescence "turn-on" | researchgate.net |
| Fe³⁺ ion | Pyridine-2,6-dicarboxamide fragment | Selective sensing in aqueous buffer | Sensing in H₂O (HEPES buffer) | researchgate.net |
| Cyanide | Pyridine-azo dye complex with palladium | Indirect detection via color change | Regaining of yellow color from a blue complex | researchgate.net |
Principles of Design for Pyridinone-Based Supramolecular Assemblies
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The ability to control the self-assembly of molecules is key to creating functional nanostructures. nih.gov Pyridinone scaffolds are excellent candidates for designing such assemblies due to their specific and directional interaction capabilities. nih.govfrontiersin.org
The primary design principle for pyridinone-based supramolecular assemblies lies in its hydrogen bonding capabilities. The pyridinone ring possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the 4-hydroxy group). nih.govfrontiersin.org This dual functionality allows pyridinone molecules to form robust and predictable patterns, such as linear tapes or cyclic rosettes, through self-complementary hydrogen bonds. This ability to form multiple, specific interactions is crucial for building well-defined supramolecular architectures. nih.govfrontiersin.orgrsc.org
Beyond hydrogen bonding, other non-covalent forces can be harnessed. Metal coordination is another powerful strategy, where the pyridinone acts as a ligand binding to a central metal ion, directing the assembly of protein or peptide building blocks into larger, well-defined structures. doi.orgnih.gov The rational design of these assemblies requires a deep understanding of the interplay between the building blocks and the types of interactions governing their assembly, whether they are hydrogen bonds, metal-ligand interactions, or other non-covalent forces. nih.govdoi.org
Design Principles for Pyridinone Supramolecular Assemblies
| Interaction Type | Participating Groups on Pyridinone Scaffold | Resulting Supramolecular Structure | Key Design Consideration | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | N-H (donor), C=O (acceptor), 4-OH (donor/acceptor) | Linear tapes, cyclic rosettes, sheets | Directionality and self-complementarity of H-bonds | nih.govfrontiersin.orgrsc.org |
| Metal Coordination | Nitrogen atom, carbonyl oxygen | Discrete oligomers, extended networks (MOFs) | Coordination geometry of the metal ion and ligand design | iipseries.orgdoi.orgnih.gov |
| π-π Stacking | Aromatic pyridinone ring | Stacked columnar structures | Planarity and aromatic character of the scaffold | researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1-butyl-4-hydroxy-1H-pyridine-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of 4-hydroxypyridin-2-one derivatives with butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Temperature control : Higher temperatures (≥70°C) accelerate alkylation but may increase side reactions (e.g., over-alkylation).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%).
Q. How can structural characterization of this compound be reliably performed?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₅NO₂: 181.1103).
- Infrared Spectroscopy (IR) : Identify O-H (3200–3400 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches .
Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C suggests thermal robustness) .
Q. How does the hydroxyl group at position 4 influence the compound’s chemical reactivity?
Methodological Answer: The 4-hydroxy group enables:
- Coordination chemistry : Acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), relevant in catalysis or metallodrug design.
- Derivatization : Acylation (e.g., with acetic anhydride) or alkylation (e.g., methyl iodide) modifies solubility and bioactivity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives for targeted bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation or acylation reactions.
- Molecular docking : Screen derivatives against biological targets (e.g., enzymes) to prioritize synthesis. Example: Docking into bacterial enoyl-ACP reductase for antimicrobial studies .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response standardization : Use a 72-hour MTT assay with multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values.
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., hydroxylated derivatives in liver microsomes) .
- Control for redox interference : Include catalase or superoxide dismutase in assays to rule out false positives from ROS generation .
Q. How can multi-step synthesis of functionalized derivatives (e.g., 1-butyl-4-acetoxy analogs) be optimized for scalability?
Methodological Answer:
- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve yield (≥85%) by enhancing mass transfer .
- Design of Experiments (DoE) : Use a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken model to identify optimal conditions.
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of acylation progress .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers (e.g., POPC vesicles).
- Fluorescence anisotropy : Use DPH probes to assess membrane fluidity changes upon compound incorporation .
- MD simulations : Simulate free energy profiles for translocation across lipid bilayers (GROMACS software) .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?
Methodological Answer:
- Batch-to-batch impurity profiling : Compare LC-MS traces to identify byproducts (e.g., unreacted 4-hydroxypyridin-2-one).
- Paramagnetic NMR : Add shift reagents (echinenone) to resolve overlapping proton signals .
- Crystallography : Solve single-crystal X-ray structure to confirm absolute configuration and hydrogen-bonding patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
